4-{[1-(4-Ethylbenzoyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(4-Ethylbenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that belongs to the class of azetidinyl-pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to an azetidine moiety, which is further substituted with a 4-ethylbenzoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Ethylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under acidic or basic conditions.
Introduction of the 4-Ethylbenzoyl Group: The azetidine ring is then reacted with 4-ethylbenzoyl chloride in the presence of a base, such as triethylamine, to form the 4-ethylbenzoyl-substituted azetidine.
Attachment of the Pyridine Ring: The final step involves the reaction of the 4-ethylbenzoyl-substituted azetidine with a pyridine derivative, such as 4-hydroxypyridine, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Ethylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the azetidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[1-(4-Ethylbenzoyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-{[1-(4-Ethylbenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction and cellular proliferation.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine: This compound has a similar structure but with a 3,4-dimethylbenzoyl group instead of a 4-ethylbenzoyl group.
4-{[1-(4-Methylbenzoyl)azetidin-3-yl]oxy}pyridine: This compound features a 4-methylbenzoyl group in place of the 4-ethylbenzoyl group.
Uniqueness
The uniqueness of 4-{[1-(4-Ethylbenzoyl)azetidin-3-yl]oxy}pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylbenzoyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Properties
IUPAC Name |
(4-ethylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-13-3-5-14(6-4-13)17(20)19-11-16(12-19)21-15-7-9-18-10-8-15/h3-10,16H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYZDMALPUNRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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